molecular formula C13H18N2S B2354590 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380349-33-7

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2354590
CAS No.: 380349-33-7
M. Wt: 234.36
InChI Key: IOULONIGCOQTQK-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethyl groups attached to both the nitrogen and phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylphenyl isothiocyanate with 2-amino-4-ethylthiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(4-ethylphenyl)aniline
  • 4-ethyl-N,N-dimethylcathinone
  • 4-ethyl-N-(4-ethylphenyl)benzamide

Uniqueness

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of both sulfur and nitrogen in the ring enhances its reactivity and potential biological activity. Additionally, the ethyl groups attached to the nitrogen and phenyl ring can influence its solubility and interaction with other molecules.

Properties

IUPAC Name

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-3-10-5-7-12(8-6-10)15-13-14-11(4-2)9-16-13/h5-8,11H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOULONIGCOQTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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